4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
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Overview
Description
4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The method described in patent US20240025911A1 outlines a process for preparing this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- 4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide
Uniqueness
What sets 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide apart is its specific substitution pattern and the presence of both difluorophenyl and benzenesulfonamide groups. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H15F2NO4S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[3-(3,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(11-7-12(19)9-13(20)8-11)16(25-18)10-3-5-14(6-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
InChI Key |
CJMOTWGEEYSJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)F)F)C |
Origin of Product |
United States |
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